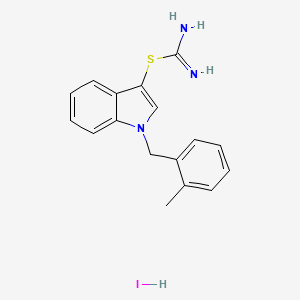

1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of di-2-pyridylketone and a novel dithiocarbazate . The Schiff base was characterized using various physico-chemical and spectroscopic techniques .

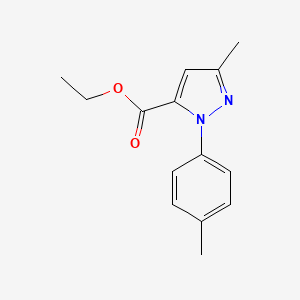

Molecular Structure Analysis

The molecular structure of similar compounds often involves a five-membered heterocyclic moiety . For example, 1-(2-Methylbenzyl)piperazine has a molecular weight of 190.29 g/mol .

Chemical Reactions Analysis

The study of organic chemistry introduces students to a wide range of interrelated reactions . Alkenes, for example, may be converted to structurally similar alkanes, alcohols, alkyl halides, epoxides, glycols and boranes .

Physical And Chemical Properties Analysis

1-(2-Methylbenzyl)piperazine, a similar compound, has a density of 0.988 g/mL and a boiling point of 77°C to 80°C (0.1mmHg) .

Scientific Research Applications

Corrosion Inhibition

Schiff bases derived from L-Tryptophan, including similar compounds to 1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide, have been studied for their potential in corrosion inhibition. Specifically, their effectiveness in preventing the corrosion of stainless steel in acidic environments was investigated. These inhibitors showed significant efficiency in protecting stainless steel surfaces, confirmed through various techniques including electrochemical tests and surface studies (Vikneshvaran & Velmathi, 2017).

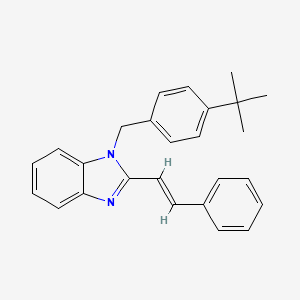

Anticancer Potential

Compounds similar to this compound have been synthesized and evaluated for their potential as anticancer agents. These include analogs of N-benzyl aplysinopsin, which have shown notable in vitro cytotoxicity against human tumor cell lines, indicating their potential utility as lead compounds for antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).

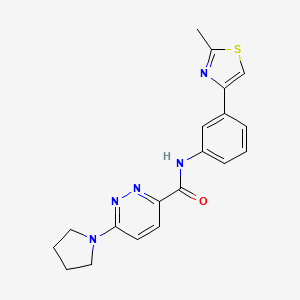

Enzyme Inhibition

Related compounds have been synthesized and assessed for their inhibitory effects on enzymes like cholinesterase and monoamine oxidase. These findings suggest potential applications in treating conditions related to these enzymes (Bautista-Aguilera et al., 2014).

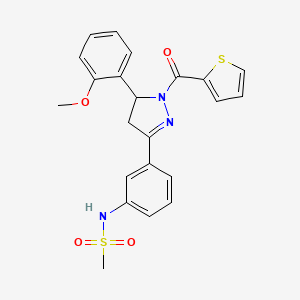

Metal Complex Formation

Studies have shown that functionalized dithiocarbamates, similar in structure to this compound, can form metal complexes. These complexes have been characterized and investigated for various properties, including their potential in cytotoxicity and DNA binding, offering insights into applications in bioinorganic chemistry and pharmacology (Yusof et al., 2022).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that compounds with similar structures, such as 2-aminothiazole derivatives, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .

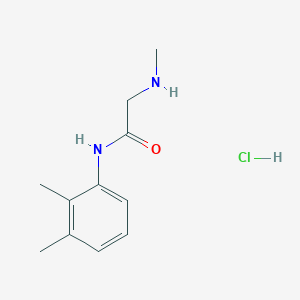

Mode of Action

Based on the structure of the compound and the known reactivity of similar compounds, it can be inferred that the compound might interact with its targets through a mechanism involving electrophilic substitution at the benzylic position .

Biochemical Pathways

It is known that indole derivatives, which this compound is a part of, have diverse biological activities and have been found to affect a wide range of biochemical pathways .

Result of Action

It is known that indole derivatives have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

[1-[(2-methylphenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S.HI/c1-12-6-2-3-7-13(12)10-20-11-16(21-17(18)19)14-8-4-5-9-15(14)20;/h2-9,11H,10H2,1H3,(H3,18,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOCHQHVHAHUSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SC(=N)N.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18IN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(4-butylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2366598.png)

![[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2366600.png)

![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2366601.png)

![N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride](/img/structure/B2366604.png)

![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2366605.png)

![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B2366607.png)

![4-[(3-Methylsulfonylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2366610.png)

![N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2366614.png)

![2-Ethyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2366619.png)